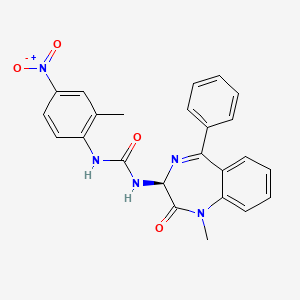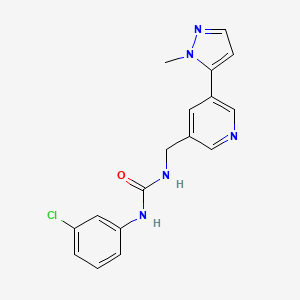
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is a chemical compound with the linear formula C13H16O5 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is represented by the linear formula C13H16O5 . Its molecular weight is 252.269 .
Chemical Reactions Analysis
While specific chemical reactions involving “ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate” are not well-documented, similar compounds are known to undergo protodeboronation, a type of reaction involving the removal of a boron atom .
Mécanisme D'action
The compound also contains a dimethoxyphenyl group, which is a structural feature found in many bioactive compounds. For example, compounds containing the dimethoxyphenyl group have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Avantages Et Limitations Des Expériences En Laboratoire
DMHP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, DMHP has some limitations. It is not very water-soluble, which can make it challenging to administer in vivo. Additionally, DMHP has not been extensively studied in humans, and its safety profile is not well-established.
Orientations Futures
There are several future directions for research on DMHP. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as an antidepressant and anxiolytic agent. More studies are needed to determine its safety and efficacy in humans. Additionally, DMHP could be investigated for its potential to treat other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Méthodes De Synthèse
DMHP can be synthesized using various methods, including the reaction of 2,5-dimethoxyphenyl hydrazine with ethyl acetoacetate followed by the reaction with ethyl chloroformate. Another method involves the reaction of 2,5-dimethoxyphenyl hydrazine with ethyl pyruvate followed by the reaction with ethyl chloroformate. The yield of DMHP using these methods is around 60-70%.
Applications De Recherche Scientifique
DMHP has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has shown promising results as an anti-inflammatory, analgesic, and antipyretic agent. DMHP has also been investigated for its antitumor activity and has shown to inhibit the growth of certain cancer cell lines. Additionally, DMHP has been studied for its potential as an antidepressant and anxiolytic agent.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(2,5-dimethoxyphenyl)acrylate. This intermediate is then reacted with hydrazine hydrate to form ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate, which is subsequently dehydrated to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2,5-dimethoxyphenyl)acrylate.", "Step 2: Reaction of ethyl 3-(2,5-dimethoxyphenyl)acrylate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate.", "Step 3: Dehydration of ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate using a dehydrating agent such as phosphorus oxychloride to form ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate." ] } | |
Numéro CAS |
1326810-38-1 |
Formule moléculaire |
C14H16N2O4 |
Poids moléculaire |
276.292 |
Nom IUPAC |
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-7-9(18-2)5-6-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16) |
Clé InChI |
KJPMAHJOBSVSMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[(3-Cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide](/img/structure/B2616584.png)

![4-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2616588.png)
![3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2616589.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2616594.png)



![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2616599.png)


![(Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616605.png)
